

A Technical Guide to Sirt1-IN-2 and Related Sirtuin Inhibitors

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Compound of Interest		
Compound Name:	Sirt1-IN-2	
Cat. No.:	B12404532	Get Quote

Introduction

The designation "Sirt1-IN-2" is attributed to multiple distinct chemical entities, each with unique structural and functional properties as inhibitors of the sirtuin family of enzymes. This guide provides a comprehensive overview of the primary compounds identified under this nomenclature, detailing their chemical structures, physicochemical properties, mechanisms of action, and relevant experimental data. Given the ambiguity, this document will address each molecule in separate, dedicated sections to ensure clarity for researchers, scientists, and drug development professionals.

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2][3] Their involvement in various pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders, has made them attractive targets for therapeutic intervention.[4][5][6][7] The inhibitors detailed herein represent important tools for studying sirtuin biology and for the potential development of novel therapeutics.

Compound 1: Sirt1-IN-2 (Pan-SIRT1/2/3 Inhibitor)

This compound is a potent pan-inhibitor of the class I sirtuins: SIRT1, SIRT2, and SIRT3.

Chemical Structure and Properties



Property	Value	Reference
IUPAC Name	4-(4- ((methylsulfonyl)methyl)piperidi n-1-yl)-thieno[3,2-d]pyrimidine- 6-carboxamide	
CAS Number	1431411-66-3	[8]
Molecular Formula	C15H21N5O3S2	[8]
Molecular Weight	383.49 g/mol	[8]
Appearance	Solid, Yellow to brown	[8]
SMILES	NC(C1=CC2=NC=NC(N3CCC(CCNS(C) (=O)=O)CC3)=C2S1)=O	[8]
Solubility	DMSO: 62.5 mg/mL (162.98 mM) (requires sonication)	[8][9]

Biological Activity and Mechanism of Action

Sirt1-IN-2 is a highly potent inhibitor of SIRT1, SIRT2, and SIRT3, with IC₅₀ values in the low nanomolar range.[8] It functions by binding to the catalytic active site of these sirtuins, occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel.[8][10] This competitive inhibition prevents the deacetylation of target proteins, thereby modulating their activity and downstream signaling pathways.

Target	IC ₅₀ (nM)	Reference
SIRT1	4	[8]
SIRT2	4	[8]
SIRT3	7	[8]

Note: Some sources report the IC $_{50}$ values in the micromolar range (4, 4, and 7 μ M, respectively).[8][10] This discrepancy may be due to different assay conditions or compound

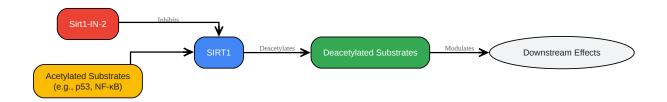


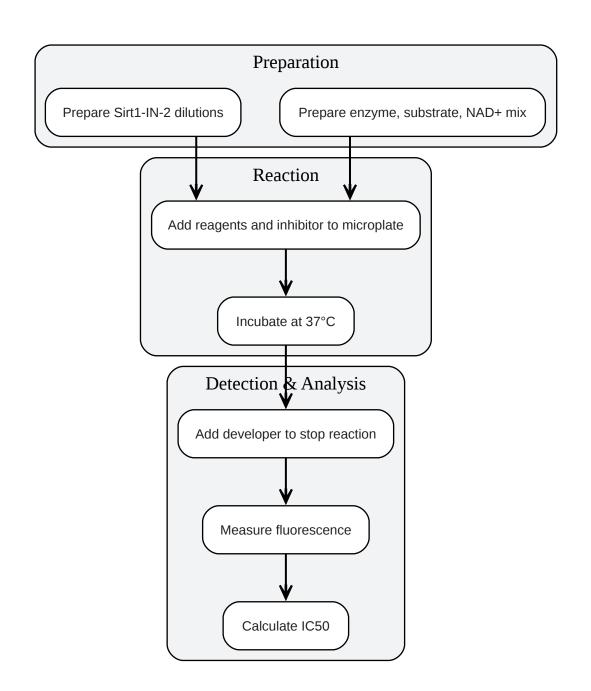
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Signaling Pathway

The inhibition of SIRT1 by **Sirt1-IN-2** can impact numerous cellular pathways. SIRT1 deacetylates a variety of protein substrates, including transcription factors and DNA repair proteins, to regulate gene expression, cell apoptosis, and senescence.[7][11][12] By inhibiting SIRT1, **Sirt1-IN-2** can lead to the hyperacetylation of these substrates, altering their function. For example, inhibition of SIRT1 can lead to increased acetylation and activation of the tumor suppressor p53.[5][7]







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